molecular formula C24H25N5O2 B2355927 1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 377068-90-1

1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2355927
CAS RN: 377068-90-1
M. Wt: 415.497
InChI Key: JXTQTDKWTFPMOD-UHFFFAOYSA-N
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Description

1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material sciences. The compound exhibits interesting biological properties, which make it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing and understanding the chemical properties of similar compounds. For instance, studies on the synthesis of β-lactam related to cephalosporins highlight the complex reactions involved in creating related structures, which may offer insights into the synthesis processes applicable to the target compound (Lowe & Yeung, 1973). Additionally, the exploration of purine-6,8-diones provides a basis for understanding the ionization and methylation reactions, which could be relevant to the chemical manipulation of "1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" (Rahat, Bergmann, & Tamir, 1974).

Biological Activity and Potential Applications

Several studies have been conducted on compounds with similar structures, focusing on their biological activity. For instance, research into substituted pyridines and purines containing 2,4-thiazolidinedione highlights potential hypoglycemic and hypolipidemic activities, which might suggest areas of therapeutic application for related compounds (Kim et al., 2004). Furthermore, the synthesis of novel purine derivatives has shown promise in inhibiting specific enzymes, indicating potential pharmacological uses (Mo et al., 2015).

Analytical and Structural Analysis

Research on Mannich bases related to pyrrolidine-2,5-dione offers insights into the equilibrium geometry, vibrational spectra, and electronic structure of these compounds, providing a foundation for the structural and electronic analysis of similar molecules (Boobalan et al., 2014). Such studies are crucial for understanding the physical and chemical characteristics that could influence the scientific applications of "1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione".

properties

IUPAC Name

1,7-dibenzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-26-21-20(22(30)29(24(26)31)17-19-12-6-3-7-13-19)28(16-18-10-4-2-5-11-18)23(25-21)27-14-8-9-15-27/h2-7,10-13H,8-9,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTQTDKWTFPMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N4CCCC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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